Estrogen receptor modulator 6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

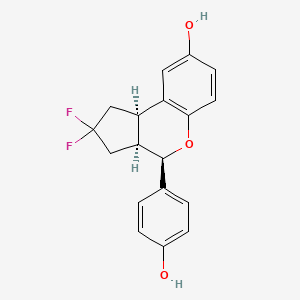

Propiedades

Fórmula molecular |

C18H16F2O3 |

|---|---|

Peso molecular |

318.3 g/mol |

Nombre IUPAC |

(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol |

InChI |

InChI=1S/C18H16F2O3/c19-18(20)8-14-13-7-12(22)5-6-16(13)23-17(15(14)9-18)10-1-3-11(21)4-2-10/h1-7,14-15,17,21-22H,8-9H2/t14-,15-,17-/m0/s1 |

Clave InChI |

QJSMFUTULGSHNQ-ZOBUZTSGSA-N |

SMILES isomérico |

C1[C@H]2[C@@H](CC1(F)F)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O |

SMILES canónico |

C1C2C(CC1(F)F)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |

Sinónimos |

(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta(c)chromen-8-ol LY3201 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Selective Estrogen Receptor Modulator: A Technical Overview

Introduction: The quest for an ideal selective estrogen receptor modulator (SERM) — a compound that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity — remains a cornerstone of therapeutic development for hormone-sensitive conditions such as breast cancer and postmenopausal osteoporosis. An ideal SERM would confer the beneficial effects of estrogen on bone density and serum lipids while antagonizing its proliferative effects in breast and uterine tissues.[1][2][3] This technical guide delves into the discovery and synthesis of a potent, next-generation SERM, using a highly potent benzothiophene (B83047) derivative as a case study to illustrate the core principles and methodologies in this field.

The development of new SERMs often builds upon existing scaffolds. For instance, raloxifene (B1678788), a 2-arylbenzothiophene, is a well-established SERM used for the prevention and treatment of osteoporosis.[4][5] Structure-activity relationship (SAR) studies on such core structures are pivotal in identifying novel analogs with improved potency and tissue selectivity.[4] This guide will focus on a specific raloxifene analog, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, which has demonstrated a substantial increase in potency compared to its parent compound.[5]

Discovery and Lead Optimization

The discovery of this novel SERM stemmed from systematic modifications to the raloxifene scaffold.[4][5] Researchers hypothesized that replacing the ketone linker in raloxifene with an oxygen atom could enhance its biological activity. This modification led to the synthesis of a series of new compounds, which were then subjected to a rigorous screening cascade to evaluate their potential as SERMs.

Screening Cascade for Novel SERMs

The following diagram illustrates a typical workflow for the discovery and initial evaluation of new SERM candidates.

Quantitative Biological Data

The lead compound, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene (referred to as Compound 4c in its discovery publication), exhibited significantly enhanced potency compared to raloxifene and tamoxifen.[5] The following tables summarize the key quantitative data from its biological evaluation.

| Compound | ER Binding Affinity (IC50, nM) | MCF-7 Cell Proliferation (IC50, nM) |

| Compound 4c | Not Reported | 0.05 |

| Raloxifene | Not Reported | 0.50 |

| Tamoxifen | Not Reported | Not Reported |

| ICI-182,780 | Not Reported | Not Reported |

| In vitro activity of Compound 4c compared to reference SERMs.[5] |

| Assay | Route of Administration | ED50 (mg/kg) |

| Uterine Proliferative Response Inhibition | Subcutaneous (sc) | 0.006 |

| Oral (po) | 0.25 | |

| In vivo potency of Compound 4c in immature rats.[5] |

| Parameter | Dose (mg/kg, p.o.) | Effect |

| Total Cholesterol | 1.0 | 45% decrease |

| Bone Preservation | 1.0 | Maximal efficacy observed |

| In vivo effects of Compound 4c in ovariectomized aged rats.[5] |

Synthesis of a Novel SERM

The synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene is a multi-step process that requires careful control of reaction conditions. The following diagram outlines a plausible synthetic pathway based on common organic chemistry reactions used for similar molecules.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of the key methodologies used in the evaluation of the novel SERM.

MCF-7 Breast Cancer Cell Proliferation Assay

This in vitro assay is used to determine the anti-estrogenic activity of a compound.

-

Cell Culture: Human breast cancer cells (MCF-7) are maintained in appropriate culture media supplemented with fetal bovine serum.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Treatment: The cells are then treated with varying concentrations of the test compound in the presence of a fixed concentration of estradiol (B170435) (to stimulate proliferation).

-

Incubation: The plates are incubated for a set period, typically 5-7 days.

-

Quantification: Cell proliferation is quantified using a suitable method, such as the MTT assay, which measures metabolic activity.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated.

In Vivo Uterine Proliferative Response Assay

This assay assesses the in vivo estrogenic and anti-estrogenic effects of a compound on the uterus of immature or ovariectomized rodents.

-

Animal Model: Immature female rats are used.

-

Dosing: The animals are treated with the test compound via subcutaneous injection or oral gavage, either alone or in combination with estradiol. A control group receives the vehicle.

-

Treatment Period: Dosing is typically carried out for 3-7 days.

-

Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.

-

Data Analysis: A dose-dependent inhibition of estradiol-induced uterine weight gain indicates anti-estrogenic activity. The ED50, the dose that produces 50% of the maximal response, is determined.

Estrogen Receptor Signaling Pathway

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM can either mimic the effects of estrogen (agonist activity) or block them (antagonist activity), depending on the tissue and the specific conformation induced in the receptor upon ligand binding.

The differential recruitment of co-activator and co-repressor proteins to the ER-SERM complex in different tissues is a key determinant of the tissue-specific effects of SERMs.[6]

Conclusion

The discovery and development of novel selective estrogen receptor modulators is a complex process that relies on a deep understanding of structure-activity relationships, robust biological screening, and efficient chemical synthesis. The case study of the highly potent raloxifene analog, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, highlights the successful application of these principles.[5] Continued research in this area holds the promise of delivering next-generation SERMs with improved therapeutic profiles for a range of hormone-related diseases.[1][7][8] The ongoing development of orally bioavailable SERDs (Selective Estrogen Receptor Degraders) further expands the therapeutic landscape for ER-positive breast cancer.[7][9][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]

- 7. researchgate.net [researchgate.net]

- 8. Selective Estrogen Receptor Modulators and Downregulators (SERMs and SERDs): New Possibilities in Developing Next Generation Hormone Therapies for Breast Cancer | Molecules | MDPI [mdpi.com]

- 9. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural evolution progress of orally bioavailable selective estrogen receptor degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Estrogen Receptor Modulator 6 (ERM6)

Disclaimer: "Estrogen Receptor Modulator 6" (ERM6) is a hypothetical designation used in this guide for illustrative purposes. The data and specific experimental outcomes presented are representative of a novel Selective Estrogen Receptor Modulator (SERM) and are based on established principles of estrogen receptor pharmacology.

Executive Summary

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This unique pharmacological profile allows for the targeted modulation of estrogen signaling, offering therapeutic benefits in certain tissues while mitigating adverse effects in others.[3][4] This document provides a comprehensive technical overview of the core mechanism of action of a hypothetical novel SERM, designated ERM6. It details the molecular interactions, signaling pathways, and cellular effects of ERM6, supported by quantitative data from key in vitro assays and detailed experimental protocols. The primary mechanism of SERM tissue specificity arises from the ligand's ability to induce distinct conformational changes in the estrogen receptor, which in turn dictates the recruitment of either co-activator or co-repressor proteins to the transcriptional complex.[1][5]

Core Mechanism of Action: The Role of Conformational Change and Co-regulator Recruitment

The biological effects of estrogens are mediated by two primary estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[5][6] The tissue-selective actions of SERMs like ERM6 are determined by several factors: the ER subtype present in the tissue (ERα or ERβ), the specific conformation the receptor adopts upon ligand binding, and the cellular context, particularly the relative abundance of transcriptional co-activators and co-repressors.[2][5]

Upon binding, a SERM induces a specific three-dimensional conformation in the ER's ligand-binding domain (LBD).[1] This conformation influences the position of a critical region called Activation Function 2 (AF-2).[7]

-

Agonist Activity: When ERM6 acts as an agonist (e.g., in bone tissue), it induces a conformational change that promotes the binding of co-activator proteins (such as SRC-1) to the AF-2 domain.[7] This co-activator complex then recruits other proteins that facilitate gene transcription.

-

Antagonist Activity: In tissues where ERM6 exhibits antagonist effects (e.g., breast tissue), it induces a different conformational change in the ER.[7] This altered shape can either block the binding of co-activators or actively recruit co-repressor proteins (like N-CoR or SMRT).[8][9] The recruitment of co-repressors leads to the silencing of estrogen-responsive genes.[7]

The balance between ERα and ERβ expression in a given tissue also plays a crucial role, as the two subtypes can have different, and sometimes opposing, transcriptional activities.[6]

Signaling Pathway of ERM6

The following diagram illustrates the differential signaling pathways of ERM6 in tissues where it acts as an agonist versus an antagonist.

Quantitative Characterization of ERM6

The pharmacological profile of ERM6 was determined through a series of in vitro assays to quantify its binding affinity and functional activity at both ERα and ERβ.

Estrogen Receptor Binding Affinity

The binding affinity of ERM6 for ERα and ERβ was assessed via a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, with the results expressed as the inhibitory constant (Ki).

Table 1: ERM6 Binding Affinity (Ki, nM)

| Compound | ERα | ERβ | Selectivity (ERα/ERβ) |

| 17β-Estradiol | 0.1 | 0.2 | 0.5 |

| ERM6 | 1.2 | 0.5 | 2.4 |

| Tamoxifen | 2.5 | 5.0 | 0.5 |

| Raloxifene | 0.8 | 0.3 | 2.7 |

Data are representative means from n=3 independent experiments.

Functional Activity in Cell-Based Assays

The functional agonist and antagonist activity of ERM6 was evaluated using two key cell-based assays: an ER-mediated reporter gene assay and a cell proliferation assay.

This assay measures the ability of a compound to induce or inhibit the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[10]

Table 2: ERM6 Functional Activity in ERE-Luciferase Reporter Assay

| Cell Line | Receptor | Mode | EC50 (nM) | IC50 (nM) |

| HEK293 (ERα) | ERα | Agonist | >1000 | - |

| HEK293 (ERα) | ERα | Antagonist | - | 2.1 |

| HEK293 (ERβ) | ERβ | Agonist | 5.8 | - |

| HEK293 (ERβ) | ERβ | Antagonist | - | >1000 |

EC50 represents the concentration for 50% maximal agonist activity. IC50 represents the concentration for 50% inhibition of estradiol-stimulated activity. Data are representative means from n=3 independent experiments.

The effect of ERM6 on the proliferation of the ER-positive human breast cancer cell line, MCF-7, was assessed.[11][12]

Table 3: ERM6 Effect on MCF-7 Cell Proliferation

| Compound | Agonist Activity (% of Estradiol) | Antagonist Activity (IC50, nM) |

| 17β-Estradiol | 100% | - |

| ERM6 | <5% | 3.5 |

| Tamoxifen | 15% | 8.2 |

| Raloxifene | <5% | 2.9 |

Agonist activity is expressed as the maximal proliferation relative to 17β-estradiol. Antagonist activity is the IC50 for inhibition of estradiol-stimulated proliferation. Data are representative means from n=3 independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ERM6 for ERα and ERβ.

Materials:

-

Human recombinant ERα and ERβ (ligand-binding domain).

-

[3H]-Estradiol as the radioligand.

-

Scintillation fluid and counter.

-

Assay buffer (e.g., Tris-HCl with additives).

-

Glass fiber filters.

Method:

-

A constant concentration of ERα or ERβ and [3H]-Estradiol are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled competitor (ERM6 or reference compounds) are added to displace the radioligand.

-

The mixture is incubated to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

The IC50 value (concentration of competitor that displaces 50% of the radioligand) is determined from the competition curve.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

ER-Mediated Reporter Gene Assay

Objective: To quantify the agonist and antagonist activity of ERM6.

Materials:

-

HEK293 cells stably transfected with a plasmid containing either the human ERα or ERβ gene and a luciferase reporter gene construct driven by an ERE.[10][13]

-

Cell culture medium (e.g., phenol (B47542) red-free DMEM) with charcoal-stripped fetal bovine serum.[12]

-

Luciferase assay reagent.

-

Luminometer.

Method:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

For agonist mode , cells are treated with increasing concentrations of ERM6 or a reference agonist.

-

For antagonist mode , cells are treated with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of ERM6 or a reference antagonist.

-

After an incubation period (e.g., 24 hours), the cells are lysed.

-

Luciferase assay reagent is added, and the luminescence is measured using a luminometer.

-

EC50 and IC50 values are calculated from the dose-response curves.

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of ERM6 on ER-positive breast cancer cell growth.

Materials:

-

MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22).[11][14]

-

Cell culture medium (e.g., EMEM) with charcoal-stripped fetal bovine serum.[15]

-

Cell proliferation detection reagent (e.g., MTT, SRB, or BrdU).[11]

-

Microplate reader.

Method:

-

MCF-7 cells are seeded in 96-well plates in hormone-free medium and allowed to adapt.[12]

-

For agonist mode , cells are treated with increasing concentrations of ERM6.

-

For antagonist mode , cells are treated with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of ERM6.

-

Cells are incubated for a period of 6 days, with media changes as required.[12]

-

At the end of the incubation, a cell proliferation reagent is added, and the absorbance or fluorescence is measured according to the manufacturer's protocol.

-

The percentage of proliferation relative to controls and IC50 values are calculated.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a novel SERM like ERM6 and the logical relationship of its tissue-selective effects.

Characterization Workflow for a Novel SERM

Logical Framework for Tissue Selectivity

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 4. Selective estrogen receptor modulators: tissue selectivity and differential uterine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen signaling: a subtle balance between ER alpha and ER beta. | Semantic Scholar [semanticscholar.org]

- 7. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Estrogen receptors recruit SMRT and N-CoR corepressors through newly recognized contacts between the corepressor N terminus and the receptor DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. encodeproject.org [encodeproject.org]

- 15. mcf7.com [mcf7.com]

A Technical Guide to Diarylpropionitrile (DPN): An Estrogen Receptor β (ERβ) Selective Modulator

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides an in-depth analysis of the binding affinity, receptor selectivity, and mechanisms of action of Diarylpropionitrile (DPN), a key non-steroidal research tool for investigating the physiological roles of Estrogen Receptor β (ERβ).

Introduction to Estrogen Receptors and Selective Modulation

Estrogens exert a wide range of physiological effects by binding to and activating two primary estrogen receptor subtypes: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1] These two receptors are products of different genes and exhibit distinct tissue distribution patterns and biological functions, making them critical targets in drug discovery.[2][3][4] While ERα is predominant in the uterus, mammary glands, and bone, ERβ is found in the prostate, ovaries, cardiovascular system, and the central nervous system.[5]

The development of subtype-selective ligands is crucial for elucidating the specific roles of ERα and ERβ and for creating targeted therapies with improved safety profiles.[2][3] Diarylpropionitrile (DPN) is a non-steroidal, ERβ-selective agonist that has become an invaluable pharmacological tool for these purposes.[2][3][6] As a chiral molecule, DPN exists in two enantiomeric forms, R-DPN and S-DPN, which can exhibit different binding affinities and biological activities.[2][5] This document details the quantitative binding characteristics of DPN and the experimental methodologies used to determine them.

Quantitative Binding Affinity and ERβ Selectivity

The defining characteristic of DPN is its significantly higher binding affinity for ERβ over ERα. This selectivity has been quantified across numerous studies using various binding and functional assays. The data, including inhibition constants (Ki), dissociation constants (Kd), and relative binding affinities (RBA), are summarized below.

It is important to note that while most studies confirm the high ERβ selectivity of both enantiomers, there is some variation in the literature regarding which enantiomer, R-DPN or S-DPN, possesses the higher binding affinity.[2][7]

Table 2.1: Binding Affinity and Selectivity of DPN and its Enantiomers

| Compound | Receptor | Binding Parameter | Value (nM) | Selectivity (Fold, ERα/ERβ) | Reference |

| Racemic DPN | ERα | Kd | ~400 | ~70-80x for ERβ | [8][9] |

| ERβ | Kd | ~5 | [8][9] | ||

| ERα | EC50 | 66 | ~78x for ERβ | [10] | |

| ERβ | EC50 | 0.85 | [6][10][11] | ||

| S-DPN | ERα | Ki | 21.6 ± 3.5 | ~80x for ERβ | [5][7] |

| ERβ | Ki | 0.27 ± 0.05 | [5][7] | ||

| R-DPN | ERα | Ki | 145.6 ± 21.2 | ~80x for ERβ | [5][7] |

| ERβ | Ki | 1.82 ± 0.21 | [5][7] |

Note: Selectivity is often reported as a range, typically between 70-fold and 300-fold, depending on the specific assay conditions and whether the metric is binding affinity or transcriptional potency.[2][3][12] For instance, DPN's selectivity in transcriptional assays can be as high as 170-fold for ERβ.[7][13]

Key Experimental Protocols

The binding affinity data presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., DPN) to displace a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol) from the receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for determining the binding affinity of a test compound for ERα and ERβ.

1. Reagents and Materials:

-

Receptor Source: Full-length recombinant human ERα or ERβ.[2] Alternatively, rat uterine cytosol can be used as a source of ERs.[14][15]

-

Radioligand: [³H]-17β-estradiol ([³H]-E2) at a single, fixed concentration (typically 0.5 - 1.0 nM).[14]

-

Test Compound: DPN (or its enantiomers) prepared in serial dilutions over a wide concentration range (e.g., 1 x 10⁻¹¹ M to 1 x 10⁻⁷ M).[14]

-

Assay Buffer: A suitable buffer (e.g., Tris-based) to maintain pH and protein stability.

-

Non-Specific Binding Control: A high concentration (e.g., 200-fold excess) of an unlabeled, high-affinity ligand like diethylstilbestrol (B1670540) (DES) or unlabeled E2.[16]

-

Separation Medium: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail: For quantifying radioactivity.

2. Assay Procedure:

-

Incubation: In assay tubes, combine the receptor protein, [³H]-E2, and either assay buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound at various concentrations.[16][17]

-

Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for each receptor subtype (e.g., 4°C for 16-18 hours).[16]

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry, incubating, and then washing the slurry via centrifugation, or by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and from the counts in the presence of the test compound.

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.[17]

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7][17]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Visualizations: Pathways and Processes

Logical Relationship of DPN Selectivity

The following diagram illustrates the fundamental principle of DPN's selective binding. The modulator shows a strong binding preference for ERβ, characterized by a low inhibition constant (Ki), while its interaction with ERα is significantly weaker.

Caption: DPN's preferential high-affinity binding to ERβ over ERα.

Experimental Workflow for Competitive Binding Assay

This flowchart outlines the key steps of the competitive radioligand binding assay used to determine the binding affinity and selectivity of a compound like DPN.

Caption: Workflow of a competitive radioligand binding assay.

DPN-Mediated ERβ Signaling Pathway (Genomic)

Upon binding DPN, ERβ typically follows the classical genomic signaling pathway. This involves receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as Estrogen Response Elements (EREs) to regulate the transcription of target genes.[1]

Caption: Classical genomic signaling pathway activated by DPN via ERβ.

References

- 1. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPN | Estrogen -β receptor Agonist | Hello Bio [hellobio.com]

- 9. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. universalbiologicals.com [universalbiologicals.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. academic.oup.com [academic.oup.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Raloxifene

As a specific "Estrogen receptor modulator 6" could not be identified from publicly available information, this in-depth technical guide will focus on a well-characterized and clinically significant Selective Estrogen Receptor Modulator (SERM), Raloxifene (B1678788) , to fulfill the core requirements of the prompt. Raloxifene serves as an excellent representative of this class of drugs, with a wealth of data available on its pharmacokinetic and pharmacodynamic properties.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of Raloxifene.

Introduction

Raloxifene is a second-generation, nonsteroidal benzothiophene (B83047) selective estrogen receptor modulator (SERM).[1][2] It exhibits tissue-specific estrogenic and anti-estrogenic effects.[2][3] Specifically, it acts as an estrogen agonist in bone and on lipid metabolism, while functioning as an estrogen antagonist in breast and uterine tissues.[2] This unique profile allows for its clinical use in the prevention and treatment of osteoporosis in postmenopausal women and for the reduction of the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer.[1][4]

Pharmacokinetics

The pharmacokinetic profile of Raloxifene is characterized by rapid absorption and extensive first-pass metabolism.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~2% | [5][6] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |

| Protein Binding | >95% (primarily to albumin) | [5][6] |

| Metabolism | Extensive first-pass glucuronide conjugation | [5][7] |

| Primary Metabolites | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide | [7] |

| Elimination Half-life | 27.7 hours to 7 days | [5][6] |

| Excretion | Primarily in feces via biliary secretion; <1% in urine |

-

Hepatic Impairment: The pharmacokinetics of Raloxifene can be affected in patients with liver disease.[5]

-

Renal Impairment: Renal impairment does not significantly alter the pharmacokinetics of Raloxifene.[5]

-

Drug Interactions: Co-administration with drugs like warfarin, rifampicin, and cholestyramine may lead to potential drug interactions.[5][6]

Pharmacodynamics

Raloxifene's pharmacodynamic effects are mediated through its binding to estrogen receptors (ERs), primarily ERα and ERβ.[8][9] The tissue-selective actions of Raloxifene are a result of the unique conformational change it induces in the ER upon binding, leading to differential recruitment of co-activator and co-repressor proteins in various cell types.[3][9]

The binding of Raloxifene to the ER results in a receptor-ligand complex that can interact with estrogen response elements (EREs) on DNA.[2] The tissue-specific outcome of this interaction depends on the cellular context, including the ratio of ERα to ERβ, the availability of co-regulatory proteins, and the specific promoter of the target gene.[9]

The differential effects of Raloxifene in various tissues are a hallmark of its mechanism.

Caption: Tissue-specific signaling of Raloxifene.

Experimental Protocols

Detailed methodologies are crucial for the study of SERMs. Below are outlines of key experimental protocols.

Objective: To determine the binding affinity of Raloxifene for ERα and ERβ.

Protocol Outline:

-

Preparation of ERs: Recombinant human ERα and ERβ are used.

-

Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

-

Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

-

Incubation: A constant concentration of ER and [3H]-Estradiol are incubated with increasing concentrations of unlabeled Raloxifene.

-

Separation of Bound and Free Ligand: Hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) method is used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of Raloxifene that inhibits 50% of [3H]-Estradiol binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Objective: To determine the estrogenic or anti-estrogenic activity of Raloxifene in a cellular context.

Protocol Outline:

-

Cell Culture: Estrogen-responsive breast cancer cells (e.g., MCF-7) are cultured in phenol (B47542) red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Transfection: Cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.

-

Treatment: Transfected cells are treated with:

-

Vehicle control

-

Estradiol (positive control for agonism)

-

Raloxifene alone (to test for agonist activity)

-

Estradiol in combination with increasing concentrations of Raloxifene (to test for antagonist activity)

-

-

Luciferase Assay: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. The results are expressed as fold induction over the vehicle control.

Caption: A typical workflow for characterizing Raloxifene in vitro.

Conclusion

Raloxifene is a well-studied SERM with a complex pharmacokinetic and pharmacodynamic profile that underpins its tissue-selective clinical effects. Its low bioavailability and extensive metabolism are key pharmacokinetic features. The pharmacodynamic actions are dictated by its ability to differentially modulate the conformation of the estrogen receptor and recruit distinct sets of co-regulatory proteins in different tissues. A thorough understanding of these properties, gained through the application of detailed experimental protocols, is essential for the development of new and improved SERMs for a variety of clinical indications.

References

- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Selective Estrogen Receptor Modulators | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Estrogen Receptor Modulation: A Technical Guide to the Structure-Activity Relationships of Novel SERMs

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between a ligand and its receptor is at the heart of modern pharmacology. In the realm of hormone-dependent diseases, particularly breast cancer and osteoporosis, Selective Estrogen Receptor Modulators (SERMs) have emerged as a cornerstone of therapeutic intervention. These remarkable molecules possess the unique ability to exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, a feat of molecular precision that has revolutionized treatment paradigms. This technical guide delves into the core principles of novel SERM design, focusing on the critical structure-activity relationships (SAR) that govern their efficacy and tissue selectivity. We will explore key chemical scaffolds, dissect the impact of structural modifications on biological activity, and provide detailed experimental protocols for the evaluation of these next-generation therapeutics.

The Estrogen Receptor Signaling Pathway: A Duality of Action

The biological effects of estrogens are primarily mediated through two receptor subtypes, ERα and ERβ, which belong to the nuclear hormone receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, leading to dimerization and subsequent interaction with co-regulatory proteins (co-activators or co-repressors) and binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This classical genomic pathway ultimately modulates gene transcription.

The tissue-selective action of SERMs arises from their ability to induce unique conformational changes in the ER, leading to differential recruitment of co-regulatory proteins in a tissue-specific manner. For instance, a SERM may act as an antagonist in breast tissue by recruiting co-repressors, while simultaneously acting as an agonist in bone by recruiting co-activators.

Core Scaffolds and Structure-Activity Relationships of Novel SERMs

The development of novel SERMs has largely focused on two prominent chemical scaffolds: the benzothiophenes and the indoles. Modifications to these core structures have yielded compounds with improved efficacy, safety profiles, and oral bioavailability.

Benzothiophene-Based SERMs

Raloxifene (B1678788), a second-generation SERM, is a quintessential example of a benzothiophene-based SERM. Its structure serves as a template for the design of newer analogs with enhanced properties.

Key SAR Insights for Benzothiophene (B83047) Scaffolds:

-

The Basic Amine Side Chain: The length and nature of the basic amine side chain are critical for ER binding and tissue selectivity. For instance, the piperidine (B6355638) ring in raloxifene is crucial for its antagonist activity in the breast and uterus. Constraining the orientation of this side chain relative to the core structure can significantly impact its agonist versus antagonist profile.[1]

-

Hydroxylation Pattern: The position of hydroxyl groups on the benzothiophene core and the phenyl rings influences binding affinity and metabolic stability.

-

Substitutions on the Phenyl Rings: Modifications to the phenyl rings can modulate potency and selectivity. For example, the introduction of different substituents can alter the interaction with specific amino acid residues in the ER ligand-binding pocket.

| Compound | Core Scaffold | Key Structural Modifications | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | MCF-7 Cell Proliferation (IC50, µM) | Reference |

| Raloxifene | Benzothiophene | Piperidine side chain | ~26[2] | Data not consistently reported | 13.7 ± 0.3[3] | [2][3] |

| Arzoxifene (B129711) | Benzothiophene | Methoxy group instead of hydroxyl on one phenyl ring | Data not consistently reported | Data not consistently reported | Data not consistently reported | [4] |

| Bazedoxifene | Indole (B1671886) | Azepane ring in the side chain | 26[2] | Data not consistently reported | 0.00019 (inhibition of E2-induced proliferation)[2] | [2] |

| Lasofoxifene | Naphthalene (B1677914) | Tetrahydronaphthalene core | High affinity for both ERα and ERβ | High affinity for both ERα and ERβ | Data not consistently reported | [5] |

| Idoxifene | Triphenylethylene | Pyrrolidine side chain | Data not consistently reported | Data not consistently reported | 6.5 ± 0.6[3] | [3] |

Table 1: Quantitative Activity Data for Selected Novel SERMs. Note: The reported values are from different studies and may not be directly comparable due to variations in experimental conditions.

Indole-Based SERMs

Bazedoxifene is a prominent example of an indole-based SERM. This class of compounds has shown promise in providing a favorable balance of skeletal benefits with uterine and breast safety.[6]

Key SAR Insights for Indole Scaffolds:

-

Indole Ring Substitutions: The position and nature of substituents on the indole ring can significantly impact ER binding and functional activity.

-

The "Hinge" Region: The linker connecting the indole core to the side chain-bearing phenyl ring plays a crucial role in the overall conformation of the molecule and its interaction with the ER.

-

Side Chain Variations: Similar to the benzothiophenes, modifications to the basic amine side chain are a key strategy for fine-tuning the agonist/antagonist profile. For bazedoxifene, the replacement of the piperidine ring (as in raloxifene) with a bulkier azepane ring contributes to its distinct biological profile.[7]

Experimental Protocols for SERM Evaluation

A robust and systematic evaluation of novel SERMs is critical for their progression through the drug discovery pipeline. The following are detailed methodologies for key in vitro and in vivo assays.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for ERα and ERβ.

Methodology:

-

Preparation of ERα and ERβ: Recombinant human ERα and ERβ ligand-binding domains (LBDs) are expressed in a suitable system (e.g., E. coli or insect cells) and purified.

-

Radioligand Binding Assay:

-

A constant concentration of a high-affinity radiolabeled estrogen, typically [³H]-estradiol, is incubated with the purified ER LBD.

-

Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration through glass fiber filters.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of an estrogen-dependent breast cancer cell line.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS to remove endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The medium is replaced with a fresh medium containing various concentrations of the test compound, a positive control (e.g., estradiol), and a negative control (vehicle).

-

Incubation: The plates are incubated for a period of 4 to 6 days.

-

Assessment of Cell Proliferation: Cell viability is determined using a colorimetric assay such as the MTT or SRB assay, or by direct cell counting.

-

Data Analysis: The concentration of the test compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Reporter Gene Assay for Agonist/Antagonist Activity

Objective: To determine whether a test compound acts as an agonist or an antagonist of ER-mediated transcription.

Methodology:

-

Cell Line: A suitable cell line (e.g., HeLa or HEK293) is co-transfected with an expression vector for ERα or ERβ and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: The transfected cells are treated with the test compound alone (to assess agonist activity) or in combination with a known ER agonist like estradiol (B170435) (to assess antagonist activity).

-

Incubation: The cells are incubated for 24 to 48 hours to allow for reporter gene expression.

-

Measurement of Reporter Activity: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: For agonist activity, the concentration of the compound that produces 50% of the maximal response (EC50) is determined. For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

In Vivo Uterotrophic Assay in Ovariectomized Rats

Objective: To evaluate the estrogenic (agonist) or anti-estrogenic (antagonist) effects of a test compound on the uterus in a whole-animal model.

Methodology:

-

Animal Model: Immature or adult female rats are ovariectomized to remove the endogenous source of estrogens.

-

Dosing: After a recovery period, the animals are treated daily with the test compound, a positive control (e.g., ethinyl estradiol), a negative control (vehicle), or the test compound in combination with an estrogen for a period of 3 to 7 days.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight). The uterine tissue can also be processed for histological examination.

-

Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates an estrogenic (agonist) effect. Inhibition of the estrogen-induced increase in uterine weight indicates an anti-estrogenic (antagonist) effect.

The SERM Drug Discovery and Development Workflow

The path from a promising chemical scaffold to a clinically approved SERM is a long and rigorous process. The following diagram illustrates a typical workflow.

Future Directions and Conclusion

The field of SERM research continues to evolve, with a growing emphasis on developing compounds with even greater tissue selectivity and improved safety profiles. The emergence of Selective Estrogen Receptor Degraders (SERDs), which promote the degradation of the estrogen receptor, represents an exciting new therapeutic avenue. Furthermore, the development of SERMs that can overcome resistance to existing therapies is a major area of focus.

A deep understanding of the structure-activity relationships of novel SERMs is paramount for the rational design of the next generation of these life-changing medicines. By leveraging the knowledge of key structural motifs and their impact on biological activity, and by employing a robust suite of experimental assays, researchers can continue to push the boundaries of what is possible in the treatment of hormone-dependent diseases. This guide provides a foundational framework for professionals in the field to navigate the complexities of SERM development and contribute to the advancement of this critical area of medicine.

References

- 1. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Estrogen Receptor Modulator 6 (ERM-6) Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of Estrogen Receptor Modulator 6 (ERM-6), also identified as compound 3a. ERM-6 is a selective estrogen receptor-β (ERβ) agonist belonging to the benzopyran class of compounds. This document details the binding affinity of ERM-6, the experimental methodologies for its characterization, and the known signaling pathways associated with ERβ agonism. The information is intended to serve as a core resource for researchers and professionals in the field of drug development and endocrine research.

Introduction to Estrogen Receptor Modulators and ERM-6

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][2] The discovery of two ER subtypes, ERα and ERβ, has enabled the development of subtype-selective ligands. ERM-6 (compound 3a) is a notable example of a selective ERβ agonist.[3] Its benzopyran scaffold has been a subject of structure-activity relationship (SAR) studies to enhance ERβ selectivity.[4][5][6][7][8] The selective activation of ERβ is a promising therapeutic strategy for various conditions, including benign prostatic hyperplasia, due to its distinct physiological roles compared to ERα.[9][10]

Target Identification: Binding Affinity of ERM-6

The primary molecular targets of ERM-6 are the estrogen receptors, ERα and ERβ. Target identification has been established through competitive binding assays, which quantify the affinity of the modulator for each receptor subtype.

Quantitative Data: Binding Affinity

The binding affinity of ERM-6 (compound 3a) for human ERα and ERβ has been determined using radioligand displacement assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Compound | Target | Kᵢ (nM) | Selectivity (ERα Kᵢ / ERβ Kᵢ) | Reference |

| ERM-6 (compound 3a) | ERα | 8.4 | 19-fold for ERβ | [3] |

| ERβ | 0.44 | [3] |

Table 1: Binding Affinity of ERM-6 for Estrogen Receptor Subtypes.

Target Validation: Experimental Protocols

The validation of ERM-6 as a selective ERβ agonist involves a series of in vitro experiments to confirm its binding and functional activity. The following sections detail the generalized protocols for these key assays.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinities of a test compound for ERα and ERβ.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

Materials:

-

Human recombinant ERα and ERβ protein

-

[³H]-estradiol

-

Test compound (ERM-6)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter

Procedure:

-

A constant concentration of ERα or ERβ protein is incubated with a fixed concentration of [³H]-estradiol.

-

Increasing concentrations of the unlabeled test compound (ERM-6) are added to the incubation mixture.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Workflow Diagram:

Cellular Functional Assays (e.g., Reporter Gene Assay)

These assays measure the functional consequence of ERM-6 binding to the estrogen receptor, specifically its ability to act as an agonist and activate gene transcription.

Principle: A reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE) is introduced into a cell line that expresses ERα or ERβ. The activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Expression vectors for human ERα or ERβ

-

ERE-driven reporter plasmid (e.g., ERE-luciferase)

-

Transfection reagent

-

Test compound (ERM-6)

-

Cell lysis buffer and luciferase assay substrate

Procedure:

-

Cells are co-transfected with the appropriate ER expression vector and the ERE-reporter plasmid.

-

After transfection, cells are treated with increasing concentrations of the test compound (ERM-6).

-

Cells are incubated for a sufficient period to allow for gene expression.

-

Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.

Workflow Diagram:

Signaling Pathways Modulated by ERM-6

As a selective ERβ agonist, ERM-6 is expected to primarily activate the signaling pathways downstream of ERβ. Upon ligand binding, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates gene expression.

Key Signaling Events:

-

Ligand Binding: ERM-6 binds to the ligand-binding domain (LBD) of ERβ.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in ERβ, leading to its dimerization (homodimerization with another ERβ or heterodimerization with ERα).

-

Nuclear Translocation: The ERβ dimer translocates to the nucleus.

-

DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Co-regulator Recruitment: The ERβ-DNA complex recruits co-activator or co-repressor proteins.

-

Transcriptional Regulation: The assembled complex modulates the transcription of target genes, leading to changes in protein expression and cellular function.

Signaling Pathway Diagram:

References

- 1. scispace.com [scispace.com]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 2: structure-activity relationship studies on the benzopyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 5: Combined A- and C-ring structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 4: functionalization of the benzopyran A-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 3: synthesis of cyclopentanone and cyclohexanone intermediates for C-ring modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzopyrans are selective estrogen receptor beta agonists with novel activity in models of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Evaluation of Estrogen Receptor Modulator 6 (ERM-6): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide based on the preclinical evaluation of a hypothetical novel Estrogen Receptor Modulator, designated ERM-6. As of the latest literature search, "Estrogen Receptor Modulator 6" does not correspond to a publicly disclosed therapeutic agent. Therefore, the data, protocols, and pathways presented herein are illustrative, synthesized from established preclinical methodologies for selective estrogen receptor modulators (SERMs).

Executive Summary

This compound (ERM-6) is a novel, orally bioavailable, non-steroidal selective estrogen receptor modulator (SERM) designed for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive overview of the preclinical data supporting the development of ERM-6. The presented in vitro and in vivo studies demonstrate that ERM-6 exhibits a desirable pharmacological profile, characterized by potent estrogen receptor antagonism in breast cancer cells and a favorable safety profile in preclinical models. The data herein support the advancement of ERM-6 into clinical trials.

Mechanism of Action

ERM-6 is a competitive inhibitor of estradiol (B170435) binding to the estrogen receptor (ER).[1][2] Unlike the endogenous ligand estradiol, which promotes a conformational change in the ER that leads to the recruitment of co-activators and subsequent gene transcription, ERM-6 induces a distinct receptor conformation. This altered conformation favors the recruitment of co-repressors, thereby inhibiting the transcription of estrogen-dependent genes that drive cell proliferation in ER+ breast cancer.[3] ERM-6 demonstrates tissue-selective activity, acting as an antagonist in breast tissue while potentially having neutral or agonistic effects in other tissues, a hallmark of SERMs.[2][3][4]

Signaling Pathway of ERM-6

Caption: ERM-6 competes with estradiol for ER binding, leading to the recruitment of co-repressors to the ERE and subsequent gene repression.

In Vitro Pharmacology

The in vitro activity of ERM-6 was assessed through a series of assays to determine its binding affinity, potency, and selectivity.

Quantitative In Vitro Data

| Assay Type | Cell Line / Target | ERM-6 Result | Control (Tamoxifen) |

| Receptor Binding Affinity (Ki) | Human ERα | 1.5 nM | 2.5 nM |

| Human ERβ | 3.2 nM | 4.1 nM | |

| Cell Proliferation (IC50) | MCF-7 (ER+) | 10 nM | 25 nM |

| T-47D (ER+) | 15 nM | 30 nM | |

| MDA-MB-231 (ER-) | > 10 µM | > 10 µM | |

| Gene Expression (IC50) | pS2 (TFF1) gene | 8 nM | 20 nM |

Experimental Protocols: In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of ERM-6 for ERα and ERβ.

-

Method: A competitive radioligand binding assay was performed using purified human recombinant ERα or ERβ and [3H]-estradiol.

-

Procedure: A constant concentration of [3H]-estradiol was incubated with the receptor in the presence of increasing concentrations of ERM-6 or a non-labeled competitor. After incubation, bound and free radioligand were separated, and the radioactivity of the bound fraction was measured by liquid scintillation counting. The Ki value was calculated using the Cheng-Prusoff equation.

-

-

Cell Proliferation Assay:

-

Objective: To assess the anti-proliferative effect of ERM-6 on ER+ and ER- breast cancer cell lines.

-

Method: The CyQUANT® Direct Cell Proliferation Assay was used to measure cell viability.

-

Procedure: MCF-7, T-47D, and MDA-MB-231 cells were seeded in 96-well plates and allowed to adhere. The cells were then treated with a range of concentrations of ERM-6 or tamoxifen (B1202) for 72 hours. After treatment, the CyQUANT® reagent was added, and fluorescence was measured to determine the number of viable cells. The IC50 values were calculated from the dose-response curves.

-

In Vivo Pharmacology

The in vivo efficacy of ERM-6 was evaluated in a mouse xenograft model of human breast cancer.

Quantitative In Vivo Efficacy Data

| Study Type | Animal Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |

| Xenograft | Nude mice with MCF-7 tumors | Vehicle | - | 0% |

| ERM-6 | 10 mg/kg, oral, daily | 45% | ||

| ERM-6 | 30 mg/kg, oral, daily | 75% | ||

| Tamoxifen | 30 mg/kg, oral, daily | 60% |

Experimental Protocol: In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of ERM-6 in an in vivo model.

-

Model: Ovariectomized female athymic nude mice were implanted subcutaneously with MCF-7 human breast cancer cells. Estradiol pellets were implanted to stimulate tumor growth.

-

Procedure: When tumors reached a mean volume of 150-200 mm³, the animals were randomized into treatment groups. ERM-6, tamoxifen, or vehicle was administered orally once daily for 28 days. Tumor volume and body weight were measured twice weekly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of a novel SERM, from in vitro characterization to in vivo studies.

Pharmacokinetics

The pharmacokinetic profile of ERM-6 was assessed in female Sprague-Dawley rats.

Quantitative Pharmacokinetic Data

| Parameter | Oral (10 mg/kg) | Intravenous (2 mg/kg) |

| Cmax (ng/mL) | 450 | 1200 |

| Tmax (h) | 2.0 | 0.1 |

| AUC (ng*h/mL) | 3200 | 1800 |

| t1/2 (h) | 8.5 | 6.0 |

| Bioavailability (%) | 35 | - |

Experimental Protocol: Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic properties of ERM-6 following oral and intravenous administration.

-

Model: Female Sprague-Dawley rats were used.

-

Procedure: For oral administration, ERM-6 was administered by gavage. For intravenous administration, ERM-6 was administered via the tail vein. Blood samples were collected at various time points post-dose. Plasma concentrations of ERM-6 were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Safety and Toxicology

Preliminary safety and toxicology studies were conducted in rodents. ERM-6 was well-tolerated at efficacious doses. No significant adverse effects on body weight or general health were observed in the in vivo efficacy studies. Formal toxicology studies are ongoing.

Conclusion

The preclinical data for the novel selective estrogen receptor modulator, ERM-6, are highly encouraging. ERM-6 demonstrates potent and selective ER antagonism in vitro, leading to significant anti-tumor activity in an in vivo model of ER+ breast cancer. The pharmacokinetic profile supports once-daily oral dosing. Based on this comprehensive preclinical evaluation, ERM-6 is a promising candidate for further development as a treatment for estrogen receptor-positive breast cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Selective Estrogen Receptor Modulators (SERMs) in Estrogen Receptor Alpha (ERα) Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It plays a pivotal role in the development and physiology of the reproductive, skeletal, cardiovascular, and central nervous systems. The activity of ERα is modulated by its endogenous ligand, 17β-estradiol (E2), as well as by a class of synthetic compounds known as Selective Estrogen Receptor Modulators (SERMs).

SERMs are a diverse group of compounds that bind to estrogen receptors and exhibit tissue-specific agonist or antagonist effects. This dual activity allows for the development of drugs that can, for example, block estrogen's proliferative effects in breast tissue while promoting its beneficial effects on bone density. This guide provides an in-depth overview of the core mechanisms of SERM action on ERα signaling pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathways of ERα Modulation by SERMs

The classical mechanism of ERα action, often referred to as the genomic or nuclear pathway, involves the binding of a ligand, which induces a conformational change in the receptor. This leads to receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

SERMs influence this process by inducing unique conformational changes in the ERα protein upon binding. These distinct conformations dictate the subsequent interactions with co-regulatory proteins (co-activators or co-repressors), leading to tissue-specific gene expression profiles.

-

Agonist Action: In tissues like bone, a SERM-bound ERα complex may adopt a conformation that favors the recruitment of co-activators (e.g., SRC/p160 family), leading to histone acetylation and gene transcription, mimicking the effects of estradiol.

-

Antagonist Action: In other tissues, such as the breast, the SERM-induced conformation may promote the binding of co-repressors (e.g., NCoR, SMRT), leading to histone deacetylation and transcriptional repression.

Beyond the classical genomic pathway, ERα can also mediate rapid, non-genomic signaling. This involves a subpopulation of ERα localized to the plasma membrane or cytoplasm, which can interact with and activate various kinase cascades, including the PI3K/AKT and MAPK/ERK pathways.

Signaling Pathway Diagrams

Caption: Classical genomic signaling pathway of ERα modulated by Estradiol (E2) and SERMs.

Caption: Simplified non-genomic (rapid) signaling pathways initiated by membrane-associated ERα.

Quantitative Data on SERM-ERα Interactions

The binding affinity and functional activity of SERMs are critical parameters in drug development. These are often determined through competitive binding assays and reporter gene assays.

| Compound | Binding Affinity (IC50, nM) vs. [3H]Estradiol | Functional Activity (EC50/IC50, nM) in MCF-7 Cells | Tissue-Specific Effect (Uterus vs. Bone) |

| 17β-Estradiol (E2) | 0.1 - 0.5 | EC50: 0.01 - 0.1 (Agonist) | Agonist / Agonist |

| Tamoxifen | 1 - 5 | IC50: 1 - 10 (Antagonist) | Partial Agonist / Agonist |

| Raloxifene | 0.5 - 2 | IC50: 0.5 - 5 (Antagonist) | Antagonist / Agonist |

| Lasofoxifene | 0.2 - 1 | IC50: 0.1 - 1 (Antagonist) | Antagonist / Agonist |

Note: Values are approximate and can vary based on experimental conditions. Data is compiled from various publicly available pharmacology resources.

Key Experimental Protocols

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., a SERM) to compete with a radiolabeled ligand (e.g., [3H]Estradiol) for binding to ERα.

Methodology:

-

Receptor Preparation: Prepare a protein lysate from cells or tissues expressing ERα (e.g., MCF-7 cells) or use purified recombinant ERα protein.

-

Incubation: In a multi-well plate, incubate a constant concentration of recombinant ERα with a fixed concentration of [3H]Estradiol.

-

Competition: Add increasing concentrations of the unlabeled test SERM to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Equilibration: Incubate the mixture at 4°C for 16-24 hours to reach binding equilibrium.

-

Separation: Separate bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: Wash the HAP pellet to remove unbound radioligand. Measure the radioactivity of the bound complex using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor SERM. Calculate the IC50 value, which is the concentration of the SERM required to inhibit 50% of the specific binding of the radioligand.

Caption: Workflow for a competitive radioligand binding assay to determine SERM binding affinity.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of SERM binding to ERα, determining whether it acts as a transcriptional agonist or antagonist.

Methodology:

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) that has low endogenous ER expression. Co-transfect the cells with two plasmids:

-

An expression vector for human ERα.

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Estrogen Response Element (ERE).

-

-

Treatment: After allowing for plasmid expression (24 hours), treat the cells with various concentrations of the test SERM. Include controls: vehicle (e.g., DMSO), a known agonist (E2), and a known antagonist (e.g., fulvestrant). To test for antagonist activity, co-treat cells with E2 and the test SERM.

-

Incubation: Incubate the treated cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminometry: Add a luciferase substrate (e.g., luciferin) to the cell lysate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the luciferase activity, which reflects the transcriptional activity at the EREs.

-

Data Analysis: Normalize the luciferase readings to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase). Plot the normalized activity against the log concentration of the SERM to determine EC50 (for agonists) or IC50 (for antagonists) values.

Caption: Experimental workflow for an ERE-luciferase reporter gene assay.

Conclusion

Selective Estrogen Receptor Modulators represent a cornerstone of endocrine therapy. Their unique ability to differentially modulate ERα activity in a tissue-specific manner is a direct result of the distinct receptor conformations they induce upon binding. This conformational change dictates the recruitment of a specific profile of transcriptional co-regulators, ultimately determining the cellular response. The experimental protocols detailed herein, including binding and reporter assays, are fundamental tools for the characterization and development of novel SERMs. A thorough understanding of these signaling pathways and experimental approaches is critical for researchers and drug development professionals working to create next-generation therapies targeting the estrogen receptor.

Methodological & Application

Application Notes and Protocols for Estrogen Receptor Modulator 6 (ERM-6) Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental evaluation of Estrogen Receptor Modulator 6 (ERM-6), a selective estrogen receptor β (ERβ) agonist. The protocols detailed below are designed for the characterization of its binding affinity, functional activity, and potential therapeutic applications.

Introduction to this compound (ERM-6)

This compound (ERM-6) is a selective estrogen receptor β (ERβ) agonist. It exhibits a high binding affinity for ERβ with a Ki of 0.44 nM and demonstrates a 19-fold selectivity over estrogen receptor α (ERα), for which it has a Ki of 8.4 nM[1]. The selective activation of ERβ by ERM-6 suggests its potential therapeutic utility in various conditions where ERβ signaling is implicated, including inflammation, cancer, and neurodegenerative diseases, while potentially avoiding the proliferative effects associated with ERα activation.

ERβ signaling can occur through both classical genomic and non-genomic pathways. In the classical pathway, ligand-bound ERβ homodimers or heterodimers with ERα bind to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription[2][3]. Non-genomic signaling involves the activation of cytoplasmic signaling cascades, such as the PI3K/Akt and MAPK pathways, through membrane-associated ERβ[2][4].

Quantitative Data Summary

The following tables summarize key quantitative data for ERM-6 and other relevant selective ERβ agonists. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinity (Ki) of ERM-6

| Compound | Receptor | Ki (nM) | Selectivity (ERα/ERβ) | Reference |

| ERM-6 | ERβ | 0.44 | 19-fold | [1] |

| ERM-6 | ERα | 8.4 | [1] |

Table 2: In Vitro Activity of Selected ERβ Agonists

| Compound | Assay | Cell Line | Endpoint | EC50/IC50 (nM) | Reference |

| ERB-041 | Radioligand Binding (IC50) | Human ERβ | Binding | 3-5 | [1] |

| ERB-041 | Radioligand Binding (IC50) | Human ERα | Binding | >1000 | [1] |

| Diarylpropionitrile (DPN) | Transcriptional Assay | - | ERβ Activation | - | [5] |

| WAY-202196 | Transcriptional Assay | - | ERβ Activation | - | [5] |

| Liquiritigenin (Liq) | Cell Viability (MTT) | Ovarian Cancer Cells | Reduced Viability | - | [6] |

| S-equol | Cell Viability (MTT) | Ovarian Cancer Cells | Reduced Viability | - | [6] |

| OSU-ERβ-12 | ERE-Luciferase Assay | HEK293T (ERβ transfected) | Luciferase Activity | ~30 | [7] |

| LY500307 | ERE-Luciferase Assay | HEK293T (ERβ transfected) | Luciferase Activity | - | [7] |

| Salicylketoxime 2a | Transcriptional Assay (EC50) | - | ERβ Activation | 3.97 | [8] |

| Salicylketoxime 2a | Transcriptional Assay (EC50) | - | ERα Activation | 29.3 | [8] |

Experimental Protocols

Detailed methodologies for key experiments to characterize ERM-6 are provided below.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of ERM-6 for ERα and ERβ.

Principle: This competitive binding assay measures the ability of a test compound (ERM-6) to displace a radiolabeled ligand (e.g., [3H]17β-estradiol) from the estrogen receptor.

Materials:

-

Purified recombinant human ERα and ERβ ligand-binding domains (LBDs)

-

[3H]17β-estradiol

-

ERM-6

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Filter plates (e.g., 96-well glass fiber filters)

-

Multi-well plate harvester

Protocol:

-

Prepare serial dilutions of ERM-6 in the assay buffer.

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

ERα or ERβ LBD

-

[3H]17β-estradiol (at a concentration near its Kd)

-

ERM-6 or vehicle control

-

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Harvest the plate contents onto the filter plates using a cell harvester. The filter will trap the receptor-ligand complexes.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled 17β-estradiol) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ERM-6 concentration and determine the IC50 value (the concentration of ERM-6 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional agonist or antagonist activity of ERM-6 on ERβ-mediated gene transcription.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). Activation of ERβ by an agonist like ERM-6 leads to the expression of the reporter gene, which can be quantified.

Materials:

-

A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293T, HeLa)

-

Expression vectors for human ERβ and, for selectivity testing, ERα

-

A reporter plasmid containing an ERE-driven promoter linked to a reporter gene (e.g., pERE-Luc)

-

A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

ERM-6

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the ERβ (or ERα) expression vector, the ERE-reporter plasmid, and the normalization plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing serial dilutions of ERM-6 or a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase (or other reporter) activity using a luminometer according to the manufacturer's instructions.

-